(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide
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Overview
Description
(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the formation of the pyridino[2,3-d]pyridino[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors. Key steps include:
Cyclization: Using reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.
Functional Group Modifications: Introducing the imino, methyl, and oxo groups through reactions with specific reagents such as amines, methylating agents, and oxidizing agents.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Systems: To enhance efficiency and yield.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino and methoxyethyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Typically involve the formation of hydroxylated derivatives.
Reduction Products: Lead to the formation of reduced imino or oxo groups.
Substitution Products: Result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: May include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
- (2-imino-10-methyl-5-oxo-1-propyldipyrido[3,4-c:1’,2’-f]pyrimidine-3-carbothioamide)
- (2-imino-1,10-phenthrolyl Fe/Co complexes)
Comparison:
- Structural Differences: Variations in the fused ring systems and functional groups.
- Chemical Properties: Differences in reactivity and stability.
- Biological Activities: Unique biological activities due to distinct molecular interactions.
This compound stands out due to its complex structure and versatile applications, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-4-8-23-15(20)13(18(25)21-7-10-27-3)11-14-17(23)22-16-12(2)6-5-9-24(16)19(14)26/h4-6,9,11,20H,1,7-8,10H2,2-3H3,(H,21,25) |
InChI Key |
OIRLQKUZLHSYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCOC |
Origin of Product |
United States |
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